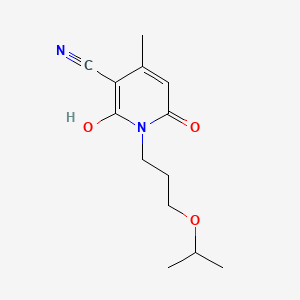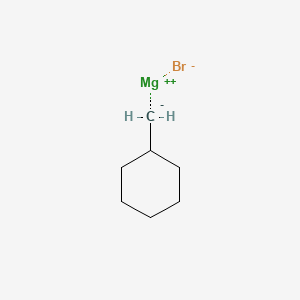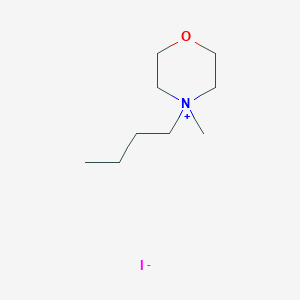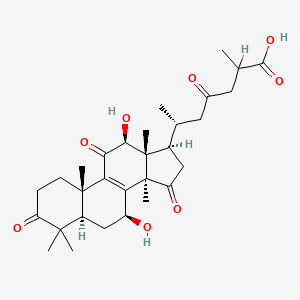![molecular formula C8H4ClNO2S B1591092 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid CAS No. 937640-24-9](/img/structure/B1591092.png)
3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
Descripción general
Descripción
3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H4ClNO2S . It has a molecular weight of 213.64 .
Molecular Structure Analysis
The molecular structure of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid consists of a thieno[2,3-b]pyridine core with a chlorine atom at the 3-position and a carboxylic acid group at the 2-position .Physical And Chemical Properties Analysis
3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis Methods and Reactions
Research on 3-Chlorothieno[2,3-b]pyridine derivatives focuses on novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, highlighting a range of synthetic pathways. For instance, direct formation techniques and displacement reactions provide access to various amino derivatives, showcasing the chemical versatility of thieno[2,3-d]pyrimidine derivatives. These methodologies offer insights into the preparation of new compounds, including thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides, through innovative synthetic routes (Santilli, Kim, & Wanser, 1971).
Catalytic Arylation Processes
The development of new catalytic arylation processes based on C-H activation, employing pyridine-containing directing groups, highlights the compound's potential in facilitating the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives. This process is pivotal in the modification of primary and secondary sp3 C-H bonds, as well as sp2 C-H bonds, demonstrating the utility of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid in advanced organic synthesis and catalysis (Zaitsev, Shabashov, & Daugulis, 2005).
Antimicrobial and DNA Interaction Studies
Investigations into the antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid derivatives, including chloro-substituted variants, shed light on their biological significance. Spectroscopic characterizations, alongside DFT calculations, contribute to understanding their molecular properties and interactions. The observed antibacterial and antifungal activities against various strains, coupled with their interactions with DNA, underline the potential biomedical applications of these compounds (Tamer et al., 2018).
Antiproliferative Activity
The study of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines reveals their antiproliferative properties against the phospholipase C enzyme, with structure-activity relationship analyses indicating the critical role of functional groups in their biological activity. Such research underscores the potential of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid derivatives in developing new therapeutic agents (van Rensburg et al., 2017).
Safety And Hazards
The safety information for 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Propiedades
IUPAC Name |
3-chlorothieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYCHKKPKUVKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586292 | |
| Record name | 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid | |
CAS RN |
937640-24-9 | |
| Record name | 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9H-Purine-9-acetic acid, 6-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B1591012.png)



![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/no-structure.png)

![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)





![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)